Superior Pulmonary vs. Cardiac Tissue Selectivity Compared to Salbutamol
Pirbuterol exhibits a significantly higher degree of selectivity for pulmonary (bronchial) tissue over cardiac tissue compared to salbutamol. In a direct comparative in vitro study using isolated guinea-pig tracheal muscle and atria, the ratio of pulmonary to cardiac potency was used to calculate tissue selectivity [1].
| Evidence Dimension | Pulmonary vs. Cardiac Tissue Selectivity Ratio |
|---|---|
| Target Compound Data | Relative selectivity of 9 times greater for pulmonary tissue over cardiac tissue compared to salbutamol. |
| Comparator Or Baseline | Salbutamol (albuterol). |
| Quantified Difference | 9-fold greater selectivity. |
| Conditions | Isolated guinea-pig tracheal muscle and atria (in vitro). |
Why This Matters
This 9-fold increase in pulmonary selectivity is the primary scientific basis for prioritizing pirbuterol in applications where minimizing cardiac beta-2 mediated side effects (e.g., tachycardia, arrhythmias) is critical.
- [1] Moore PF, Constantine JW, Barth WE. Pirbuterol, a selecttve beta2 adrenergic bronchodilator. J Pharmacol Exp Ther. 1978 Nov;207(2):410-8. View Source
